molecular formula C10H11N3O3S B14822455 N-(6-Cyano-4-cyclopropoxypyridin-3-YL)methanesulfonamide

N-(6-Cyano-4-cyclopropoxypyridin-3-YL)methanesulfonamide

Cat. No.: B14822455
M. Wt: 253.28 g/mol
InChI Key: DWLVMYWUCBKVLK-UHFFFAOYSA-N
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Description

N-(6-Cyano-4-cyclopropoxypyridin-3-YL)methanesulfonamide is a chemical compound with the molecular formula C10H11N3O3S and a molecular weight of 253.281 g/mol This compound is known for its unique structure, which includes a cyano group, a cyclopropoxy group, and a methanesulfonamide group attached to a pyridine ring

Properties

Molecular Formula

C10H11N3O3S

Molecular Weight

253.28 g/mol

IUPAC Name

N-(6-cyano-4-cyclopropyloxypyridin-3-yl)methanesulfonamide

InChI

InChI=1S/C10H11N3O3S/c1-17(14,15)13-9-6-12-7(5-11)4-10(9)16-8-2-3-8/h4,6,8,13H,2-3H2,1H3

InChI Key

DWLVMYWUCBKVLK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(N=C1)C#N)OC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Cyano-4-cyclopropoxypyridin-3-YL)methanesulfonamide typically involves the reaction of 6-cyano-4-cyclopropoxypyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride . The general reaction scheme is as follows:

  • Dissolve 6-cyano-4-cyclopropoxypyridine in anhydrous dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add methanesulfonyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
  • Stir the reaction mixture at room temperature for several hours.
  • Quench the reaction with water and extract the product with an organic solvent.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(6-Cyano-4-cyclopropoxypyridin-3-YL)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction of the cyano group can yield primary amines.

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can react with the methanesulfonamide group under mild conditions.

Major Products Formed

Scientific Research Applications

N-(6-Cyano-4-cyclopropoxypyridin-3-YL)methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of N-(6-Cyano-4-cyclopropoxypyridin-3-YL)methanesulfonamide involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with active sites of enzymes, while the methanesulfonamide group can enhance the compound’s binding affinity. The cyclopropoxy group may contribute to the compound’s stability and lipophilicity, facilitating its cellular uptake and distribution .

Comparison with Similar Compounds

N-(6-Cyano-4-cyclopropoxypyridin-3-YL)methanesulfonamide can be compared with other similar compounds, such as:

    N-(4-Cyano-3-cyclopropoxypyridin-2-YL)methanesulfonamide: Similar structure but different position of the cyano group.

    N-(6-Cyano-4-cyclopropoxypyridin-3-YL)ethanesulfonamide: Similar structure but different sulfonamide group.

    N-(6-Cyano-4-cyclopropoxypyridin-3-YL)methanesulfonyl chloride: Similar structure but different functional group

These compounds share structural similarities but may exhibit different chemical reactivities and biological activities, highlighting the uniqueness of this compound.

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